Cas no 1105224-44-9 (1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea)

1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea structure
1105224-44-9 structure
Product Name:1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea
CAS No:1105224-44-9
MF:C19H25N3O3S
MW:375.485103368759
CID:6208970
PubChem ID:44025344
Update Time:2025-10-25

1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea
    • DTXSID001154565
    • AKOS024646221
    • F2392-1661
    • 1-(3,5-dimethoxyphenyl)-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea
    • 1-(3,5-dimethoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
    • 1105224-44-9
    • N-(3,5-Dimethoxyphenyl)-N'-[2-(1-pyrrolidinyl)-2-(3-thienyl)ethyl]urea
    • Urea, N-(3,5-dimethoxyphenyl)-N'-[2-(1-pyrrolidinyl)-2-(3-thienyl)ethyl]-
    • Inchi: 1S/C19H25N3O3S/c1-24-16-9-15(10-17(11-16)25-2)21-19(23)20-12-18(14-5-8-26-13-14)22-6-3-4-7-22/h5,8-11,13,18H,3-4,6-7,12H2,1-2H3,(H2,20,21,23)
    • InChI Key: NKNZUDOXOMDAHV-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(CNC(NC1C=C(C=C(C=1)OC)OC)=O)N1CCCC1

Computed Properties

  • Exact Mass: 375.16166284g/mol
  • Monoisotopic Mass: 375.16166284g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 436
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 91.1Ų

1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea Pricemore >>

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Additional information on 1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea

Research Briefing on 1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea (CAS: 1105224-44-9)

The compound 1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea (CAS: 1105224-44-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing synthesizes the latest research findings on this compound, focusing on its synthesis, mechanism of action, and pharmacological properties.

Recent studies have highlighted the compound's unique structural features, which include a 3,5-dimethoxyphenyl group and a thiophene ring linked via a urea moiety. These structural elements are believed to contribute to its bioactivity, particularly in modulating specific protein-protein interactions or enzymatic pathways. Preliminary in vitro assays suggest that this compound exhibits promising activity against certain cancer cell lines, although the exact molecular targets remain under investigation.

A 2023 study published in the Journal of Medicinal Chemistry detailed the optimized synthesis route for 1105224-44-9, emphasizing its scalability and reproducibility. The researchers employed a multi-step synthetic strategy, starting from commercially available 3,5-dimethoxyaniline and thiophene-3-carbaldehyde, to achieve a high yield of the final product. The study also reported on the compound's stability under physiological conditions, a critical factor for its potential use in vivo.

Further pharmacological evaluations have explored the compound's pharmacokinetic profile. Animal studies indicate moderate oral bioavailability and a favorable half-life, making it a viable candidate for further development. However, challenges such as metabolic stability and potential off-target effects require additional optimization. Researchers are currently investigating structural analogs to enhance selectivity and reduce toxicity.

In summary, 1-(3,5-dimethoxyphenyl)-3-2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylurea represents a promising scaffold for drug discovery. Ongoing research aims to elucidate its mechanism of action and expand its therapeutic potential. Future studies will likely focus on preclinical efficacy and safety assessments, paving the way for potential clinical applications.

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